Cumyl-PINACA - 1400742-15-5

Cumyl-PINACA

Catalog Number: EVT-1470557
CAS Number: 1400742-15-5
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CUMYL-PINACA (CRM) is a certified reference material that is structurally categorized as a synthetic cannabinoid (CB). It is a potent agonist of both CB1 and CB2 (EC50s = 0.15 and 0.41 nM, respectively). The physiological and toxicological properties of this compound in vivo are not known. This product is intended for research and forensic applications.

Overview

Cumyl-PINACA is a synthetic cannabinoid that belongs to a class of compounds known as synthetic cannabinoid receptor agonists. These substances are designed to mimic the effects of natural cannabinoids found in cannabis, such as tetrahydrocannabinol. Cumyl-PINACA, specifically, has gained attention due to its potency and the potential health risks associated with its use. It is often found in various products marketed as legal highs or herbal blends.

Source

The compound was first synthesized in the early 2010s and has since been identified in numerous forensic analyses of seized substances. Its presence has been reported in products sold under various names, often disguised as legal alternatives to marijuana. The emergence of Cumyl-PINACA and its analogs reflects the ongoing trend of developing new psychoactive substances to circumvent drug laws.

Classification

Cumyl-PINACA is classified as a synthetic cannabinoid, specifically an indazole-3-carboxamide derivative. It is structurally related to other synthetic cannabinoids like AM-2201 and JWH-018, which are also known for their high affinity for cannabinoid receptors.

Synthesis Analysis

Methods

The synthesis of Cumyl-PINACA typically involves several steps, starting from commercially available precursors. The most common method includes the reaction of 1H-indazole-3-carboxylic acid with a suitable amine, followed by the introduction of a cumyl group. This process can be optimized using various solvents and reaction conditions to enhance yield and purity.

Technical Details

  1. Starting Materials: The synthesis generally begins with 1H-indazole-3-carboxylic acid.
  2. Reagents: Common reagents include coupling agents and protecting groups to facilitate the formation of the desired amide bond.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

Cumyl-PINACA's molecular formula is C22H26N3OC_{22}H_{26}N_{3}O, and its structure features an indazole core linked to a phenylpropan-2-yl group via an amide bond. The presence of a cumyl moiety contributes to its unique pharmacological profile.

Chemical Reactions Analysis

Reactions

Cumyl-PINACA undergoes various chemical reactions typical of synthetic cannabinoids, including metabolic transformations when introduced into biological systems. These reactions primarily involve hydroxylation at various positions on the molecule, particularly on the pentyl side chain.

Technical Details

  1. Hydroxylation: This metabolic reaction occurs primarily in the liver and results in multiple metabolites that may have different pharmacological effects.
  2. Phase I Metabolism: Studies have shown that Cumyl-PINACA is metabolized similarly to other synthetic cannabinoids, producing metabolites detectable in urine samples.
Mechanism of Action

Process

Cumyl-PINACA acts primarily as an agonist at the cannabinoid receptor type 1 (CB1). This interaction leads to various physiological effects such as altered mood, perception, and cognitive function.

Data

  • Potency: It has been reported that Cumyl-PINACA exhibits a very low effective concentration (EC50) value of approximately 0.06 nM at CB1 receptors, indicating high potency compared to natural cannabinoids.
  • Full Agonist: The compound functions as a full agonist at CB1 receptors, which may lead to more intense effects than those produced by traditional cannabis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Highly soluble in organic solvents such as methanol and acetonitrile.

Chemical Properties

  • Stability: Cumyl-PINACA is relatively stable under normal storage conditions but may degrade when exposed to light or moisture.
  • Reactivity: The compound can react with strong oxidizing agents during analytical testing or when metabolized in vivo.
Applications

Scientific Uses

Cumyl-PINACA has been primarily studied for its pharmacological properties and potential health impacts associated with its use. Research efforts focus on:

  1. Toxicology Studies: Understanding the acute and chronic effects of Cumyl-PINACA on human health.
  2. Forensic Analysis: Its detection in biological samples aids in toxicology reports related to synthetic cannabinoid use.
  3. Pharmacological Research: Investigating its mechanisms of action can provide insights into cannabinoid receptor interactions and potential therapeutic applications.
Introduction to Synthetic Cannabinoids (SCs) and Cumyl-PINACA

Emergence and Evolution of SCs in Recreational Drug Markets

The synthetic cannabinoid market has undergone significant transformation since the initial emergence of first-generation compounds like JWH-018 in 2008. These substances were originally developed as research tools to investigate the endocannabinoid system but were rapidly co-opted for recreational use due to their potent psychoactive effects [1] [3]. By 2015, regulatory responses such as China's generic analog ban in July 2021 prompted clandestine chemists to develop innovative structural modifications and synthesis strategies to evade legal restrictions [3]. This regulatory pressure catalyzed the emergence of novel SCRA classes including FUPPYCA, OXIZID, and acetamide-linked compounds (ATA), alongside innovative production methodologies.

A pivotal development in SCRA manufacturing emerged around 2022 with the adoption of "tail-less" precursor synthesis. This method utilizes unscheduled chemical precursors that can be converted into controlled SCRAs through single-step synthesis, significantly lowering technical barriers for illicit production [3]. For instance, precursors like MDMB-INACA can be converted to the potent SCRA MDMB-4en-PINACA using dimethylformamide (DMF), potassium carbonate, and brominated reagents. This clandestine innovation was documented in a Swiss laboratory seizure where Cumyl-PINACA analogs were being synthesized, highlighting the global reach of these manufacturing techniques [3]. The operational model includes online markets advertising "semi-finished" precursor kits with detailed synthesis instructions, facilitating decentralized production and complicating regulatory control efforts.

Table 1: Evolution of Synthetic Cannabinoid Market Dynamics

TimelineRegulatory EventMarket ResponseKey Compounds
Pre-2008Minimal regulationResearch compounds diverted to recreational useJWH-018, CP-47,497
2008-2015Initial country-specific bansFirst-generation structural analogsAM-2201, UR-144
July 2021Chinese class-wide banNew structural classes (FUPPYCA, OXIZID)MDMB-4en-PINACA analogs
Post-2021International schedulingTail-less precursor synthesisADB-BUTINACA, Cumyl-PINACA derivatives
2022-2024Enhanced precursor monitoringOnline "semi-finished" kit distributionMDMB-INACA precursor mixtures

The forensic detection landscape reflects this evolution, with analytical data revealing mixtures of precursors and final SCRAs in 28 US forensic casework samples (February 2023-February 2024) and 87 samples seized from Scottish prisons (February 2023-July 2024) [3]. These findings demonstrate how Cumyl-PINACA and its analogs represent the latest iteration in an ongoing cycle of regulatory challenge and clandestine innovation within synthetic cannabinoid markets.

Structural Classification of Cumyl Derivatives in SCs

Cumyl-PINACA belongs to a structurally distinct subclass of synthetic cannabinoids characterized by the incorporation of a cumyl group (2-phenylpropan-2-yl) as the linked group component. This structural motif differentiates it from earlier SCRAs that typically featured aminoalkylindole or naphthoylindole scaffolds [4] [8]. The systematic naming convention for SCRAs decomposes these molecules into four key components: the tail (pentyl chain), core (indazole), linker (carboxamide), and linked group (cumyl moiety). In Cumyl-PINACA, the complete chemical name is 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, with the acronym derived as follows: "Cumyl" (linked group), "P" (pentyl tail), "IN" (indazole core), and "CA" (carboxamide linker) [4].

The cumyl linked group significantly influences receptor binding affinity and metabolic stability compared to traditional SCRA scaffolds. The steric bulk and aromatic character of the cumyl moiety enhance CB1 receptor binding through hydrophobic interactions within the receptor's lipid-rich binding pocket [4]. Structural analogs of Cumyl-PINACA demonstrate how systematic modifications to the tail and core components generate novel compounds with varying receptor activities while retaining the distinctive cumyl group:

Table 2: Molecular Structure Comparison of Cumyl Derivatives

CompoundTailCoreLinkerLinked GroupMolecular Formula
Cumyl-PINACAPentylIndazoleCarboxamide2-phenylpropan-2-ylC₂₂H₂₇N₃O
5F-CUMYL-PINACA5-FluoropentylIndazoleCarboxamide2-phenylpropan-2-ylC₂₂H₂₆FN₃O
CUMYL-4CN-BINACA4-CyanobutylIndazoleCarboxamide2-phenylpropan-2-ylC₂₃H₂₆N₄O
5F-CUMYL-P7AICA5-Fluoropentyl7-AzaindoleCarboxamide2-phenylpropan-2-ylC₂₂H₂₆FN₃O
CUMYL-4CN-B7AICA4-Cyanobutyl7-AzaindoleCarboxamide2-phenylpropan-2-ylC₂₃H₂₅N₄O

Constitutional isomerism presents significant analytical challenges for Cumyl derivatives. For example, 5F-CUMYL-PINACA and 5F-CUMYL-P7AICA share identical molecular formulas (C₂₂H₂₆FN₃O) but differ in core structure—the former contains an indazole core while the latter features a 7-azaindole core with nitrogen at position 7 [4]. Similarly, CUMYL-4CN-BINACA and CUMYL-4CN-B7AICA are constitutional isomers requiring advanced analytical techniques (LC-HRMS, NMR) for unambiguous differentiation [4]. These structural nuances complicate forensic identification while enabling manufacturers to exploit legal loopholes through minor molecular modifications.

Role of Cumyl-PINACA as a Novel Indazole-3-Carboxamide SC

Cumyl-PINACA exemplifies the indazole-3-carboxamide subclass of synthetic cannabinoids, first identified in online markets and forensic casework around March 2015 [4] [8]. Its emergence coincided with regulatory pressures on earlier SCRAs, positioning it as a novel alternative with high CB1 receptor affinity. Pharmacological profiling reveals Cumyl-PINACA acts as a potent cannabinoid receptor agonist, with original patent data indicating approximately 4-fold selectivity for human CB1 receptors (EC₅₀ < 0.1 nM) over CB2 receptors (EC₅₀ = 0.37 nM) [5]. More recent studies using β-arrestin recruitment assays report varying CB1 potency (EC₅₀ = 0.43-15.1 nM), differences attributable to variations in assay methodology and cellular systems [5] [7].

The compound's structural features directly influence its receptor interaction profile. The pentyl tail facilitates membrane penetration, while the indazole core and carboxamide linker create critical hydrogen bonding interactions within the CB1 binding pocket. The cumyl linked group provides enhanced hydrophobic anchoring compared to smaller alkyl groups, contributing to prolonged receptor residence time [4]. These characteristics collectively establish Cumyl-PINACA as a high-affinity CB1 agonist with distinct binding kinetics compared to earlier non-cumyl SCRAs.

Metabolic characterization reveals extensive hepatic transformation through pathways including:

  • Pentyl chain hydroxylation: Cytochrome P450-mediated oxidation (predominantly CYP2C9 and CYP3A4)
  • Indazole ring oxidation: Formation of hydroxy and keto metabolites
  • Carboxamide hydrolysis: Cleavage to carboxylic acid and amine metabolites [4]

These metabolic transformations generate analytically distinguishable biomarkers for detecting Cumyl-PINACA consumption in biological specimens. In vitro studies using human hepatocytes have identified multiple phase I and II metabolites that serve as analytical targets for forensic and clinical identification [4].

Table 3: Cumyl-PINACA Emergence Timeline and Analytical Characterization

AspectDetailsSignificance
First IdentificationMarch 2015 in online markets and casework [4]Indicated rapid transition from research to recreational use
Structural IdentificationEI-MS, LC-HRMS, IR, NMR spectroscopy [4]Enabled differentiation from constitutional isomers
Receptor BindingCB1 EC₅₀: <0.1 nM (patent); 0.43-15.1 nM (independent studies) [5] [7]Demonstrated high potency variability across assays
GPCR Off-Target ScreeningMinimal activity at 241 GPCRs beyond cannabinoid receptors [7]Suggested CB1-mediated effects dominate pharmacology
Global Regulatory StatusUS Schedule I (2022); UK Psychoactive Substances Act; EU NpSG controls [5]Reflected international concern about abuse potential

Cumyl-PINACA's persistence in illicit markets despite regulatory scheduling highlights the compound's significance within the SC landscape. Its detection in diverse geographical regions and product forms (herbal blends, e-liquids, powders) underscores its commercial viability as a recreational substance [4] [5]. Analytical differentiation from structural analogs remains essential for forensic monitoring, with advanced techniques including LC-HRMS and multidimensional NMR providing unambiguous identification amidst an increasingly complex SCRA profile [4].

Properties

CAS Number

1400742-15-5

Product Name

Cumyl-PINACA

IUPAC Name

1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26)

InChI Key

LCBASRYREGWIJT-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3

Synonyms

N-(1-methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.